molecular formula C8H10BrCl2N B7948164 (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride

(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B7948164
M. Wt: 270.98 g/mol
InChI Key: CRKRMNPAHHHNHR-NUBCRITNSA-N
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Description

®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.

    Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture.

    Amination: Introduction of the amine group via nucleophilic substitution.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • High-purity reagents to ensure the desired enantiomeric excess.
  • Scalable processes to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can undergo reduction to remove halogen substituents or reduce the amine group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or organometallic compounds.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dehalogenated amines.

    Substitution: Functionalized phenyl ethanamines.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form new compounds.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

  • Explored as a potential pharmaceutical agent or as a precursor in drug synthesis.

Industry

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride
  • 1-(4-Bromo-2-chlorophenyl)ethan-1-amine
  • 1-(4-Bromo-2-chlorophenyl)ethanol

Uniqueness

  • The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
  • The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKRMNPAHHHNHR-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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